molecular formula C13H15IO3 B13671409 tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate

tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate

Cat. No.: B13671409
M. Wt: 346.16 g/mol
InChI Key: BRVVMBDZMJBCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an iodophenyl group, and an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-iodophenyl)-3-oxopropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It is also employed in the study of enzyme-catalyzed reactions and metabolic pathways .

Medicine: It can serve as a precursor for the synthesis of compounds with anti-cancer, anti-inflammatory, or antimicrobial properties .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of the iodophenyl group enhances its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • tert-Butyl 3-(4-bromophenyl)-3-oxopropanoate
  • tert-Butyl 3-(4-chlorophenyl)-3-oxopropanoate
  • tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate

Comparison: tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in nucleophilic substitution reactions. This increased reactivity can be advantageous in certain synthetic applications where rapid and efficient reactions are desired .

Properties

Molecular Formula

C13H15IO3

Molecular Weight

346.16 g/mol

IUPAC Name

tert-butyl 3-(4-iodophenyl)-3-oxopropanoate

InChI

InChI=1S/C13H15IO3/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3

InChI Key

BRVVMBDZMJBCPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.